Superior Enantioselectivity in Biocatalytic Resolution: 1-Phenylbut-3-yn-1-ol Achieves >99% ee vs. Para-Substituted Analogs Under Identical Conditions
In a comprehensive lipase-catalyzed kinetic resolution study of nine homopropargylic sec-alcohols, racemic 1-phenylbut-3-yn-1-ol (unsubstituted phenyl) served as the benchmark substrate. Using Amano PS-IM (Burkholderia cepacia lipase immobilized on diatomaceous earth) with vinyl acetate as acyl donor in diisopropyl ether, the compound achieved an enantioselectivity factor E ≫ 500 and produced both (S)-alcohol and (R)-acetate with >99% enantiomeric excess (ee) [1]. In contrast, para-methoxy substituted analog 1-(4-methoxyphenyl)but-3-yn-1-ol exhibited only 88% ee for the (S)-alcohol and 79% ee for the (R)-acetate under identical conditions, representing a >11 percentage-point reduction in enantiopurity for the alcohol product [1]. This substituent-dependent enantioselectivity directly correlates with procurement decision-making.
p-OMe analog: (S)-alcohol 88% ee, (R)-acetate 79% ee
≥11 percentage-point ee reduction for p-OMe analog
| Evidence Dimension | Enantioselectivity in lipase-catalyzed kinetic resolution |
|---|---|
| Target Compound Data | (S)-alcohol: >99% ee; (R)-acetate: >99% ee; E ≫ 500 |
| Comparator Or Baseline | 1-(4-methoxyphenyl)but-3-yn-1-ol: (S)-alcohol 88% ee; (R)-acetate 79% ee |
| Quantified Difference | ≥11 percentage-point reduction in ee for para-OMe analog |
| Conditions | Amano PS-IM lipase, vinyl acetate, diisopropyl ether, 25°C, kinetic resolution |
Why This Matters
For applications requiring single-enantiomer chiral intermediates, the unsubstituted phenyl analog provides reliably high enantiopurity achievable via established biocatalytic protocols, whereas electron-donating substituents introduce significant variability in stereochemical outcome that may necessitate costly re-optimization.
- [1] Borowiecki P, et al. Bioorg Chem. 2019 Dec;93:102754. doi: 10.1016/j.bioorg.2019.01.050 View Source
